N-(Phenylacetyl)isoleucine

Description

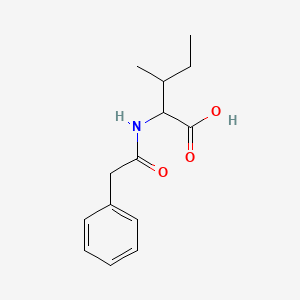

N-(Phenylacetyl)isoleucine is a modified amino acid derivative in which the α-amino group of L-isoleucine is acylated with a phenylacetyl group (C₆H₅CH₂CO-). This structural modification enhances its lipophilicity and alters its biochemical properties compared to the parent amino acid. The phenylacetyl moiety is a common functional group in pharmaceuticals and agrochemicals, often influencing bioavailability and target specificity .

Properties

CAS No. |

2752-52-5 |

|---|---|

Molecular Formula |

C14H19NO3 |

Molecular Weight |

249.30 g/mol |

IUPAC Name |

3-methyl-2-[(2-phenylacetyl)amino]pentanoic acid |

InChI |

InChI=1S/C14H19NO3/c1-3-10(2)13(14(17)18)15-12(16)9-11-7-5-4-6-8-11/h4-8,10,13H,3,9H2,1-2H3,(H,15,16)(H,17,18) |

InChI Key |

ZULOUGGNZOVTOV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Phenylacetyl)isoleucine typically involves the acylation of isoleucine with phenylacetyl chloride under Schotten-Baumann conditions. This method involves the reaction of isoleucine with phenylacetyl chloride in the presence of a base, such as sodium hydroxide, to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(Phenylacetyl)isoleucine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: It has potential therapeutic applications due to its bioactive properties.

Industry: It can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(Phenylacetyl)isoleucine involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity or by binding to specific receptors, thereby influencing various biological processes .

Comparison with Similar Compounds

Structural and Functional Overview

The following table summarizes key structural and physicochemical properties of N-(Phenylacetyl)isoleucine and related compounds:

Structural and Functional Analysis

Backbone Differences :

- This compound and N-Acetyl-L-isoleucine share a branched isoleucine backbone, but the former’s phenylacetyl group increases hydrophobicity compared to the acetyl group. This difference may enhance membrane permeability in bioactive compounds .

- Benalaxyl replaces isoleucine with alanine and incorporates a dimethylphenyl group, optimizing it for fungicidal activity by improving target binding .

- N-Phenylacetylglycine, with a simpler glycine backbone, exhibits distinct metabolic pathways compared to branched-chain derivatives, as evidenced by its role in human metabolism .

- Ionization and Detection: highlights that even minor structural differences (e.g., isoleucine vs. leucine) significantly affect ionization efficiency in MALDI-MS. For example, isoleucine derivatives show concentration-dependent ionization, whereas leucine analogs are undetectable under similar conditions . This underscores the importance of side-chain configuration in analytical workflows.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.